3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring substituted with fluorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common approach involves the nucleophilic substitution reaction of a fluorinated pyridine derivative with an azetidine intermediate. The reaction conditions often require the use of strong bases and polar aprotic solvents to facilitate the nucleophilic attack and subsequent formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and increased production efficiency. Additionally, the use of catalysts and advanced purification techniques can further enhance the overall process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halides, organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives .
Scientific Research Applications
3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to target proteins and enzymes, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of the azetidine moiety, leading to different reactivity and applications.
Pyridalyl: A trifluoromethyl pyridine derivative used as an insecticide.
Uniqueness
3-Fluoro-4-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carbonyl)pyridine is unique due to its combination of fluorine and azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H11F4N3O2 |
---|---|
Molecular Weight |
341.26 g/mol |
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
InChI |
InChI=1S/C15H11F4N3O2/c16-12-6-20-3-2-11(12)14(23)22-7-10(8-22)24-9-1-4-21-13(5-9)15(17,18)19/h1-6,10H,7-8H2 |
InChI Key |
XTCHLISZZNFKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=NC=C2)F)OC3=CC(=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.